Regioisomeric Differentiation: 5-Position vs. 4-Position Substitution Defines p38 Kinase Pharmacophore Access
The 5-(2,5-dichlorophenyl) substitution places the aryl ring at a position on the pyridinone core that is structurally distinct from the 4-substituted regioisomer (CAS 1261896-17-6). In published p38α kinase inhibitor series, the 5-aryl-pyridin-2(1H)-one scaffold has been demonstrated to engage the kinase hinge region via the pyridinone carbonyl and NH, while the 5-aryl group occupies a hydrophobic pocket adjacent to the gatekeeper residue [1]. Although explicit IC50 data for CAS 1111106-34-3 against p38α are not publicly available in peer-reviewed form, the N-substituted pyridinone series from which this scaffold derives has yielded compounds with p38α IC50 values in the nanomolar range (e.g., 14–180 nM depending on substitution) [1]. The 4-substituted regioisomer lacks this precise hinge-binding geometry and is not represented in the same p38 inhibitor patent families, indicating divergent target engagement profiles.
| Evidence Dimension | Regioisomeric position of dichlorophenyl substitution on the pyridinone ring (5-position vs. 4-position) |
|---|---|
| Target Compound Data | 5-(2,5-dichlorophenyl) substitution; pyridinone N-H and C=O available for hinge binding |
| Comparator Or Baseline | 4-(2,5-dichlorophenyl)-2(1H)-pyridinone (CAS 1261896-17-6); altered hinge-binding geometry |
| Quantified Difference | No direct head-to-head IC50 data available; structural topology difference implies distinct kinase recognition (class-level inference from patent SAR) |
| Conditions | Inferred from p38α kinase inhibitor patent families (US20060211694, WO2003076427) and published SAR of N-substituted pyridinones |
Why This Matters
Procurement of the 4-substituted regioisomer for p38 kinase assays would likely yield false negatives due to incompatible binding geometry, wasting screening resources.
- [1] Selness SR, Devraj RV, Monahan JB, et al. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorg Med Chem Lett. 2009;19(20):5851-5856. US Patent Application US20060211694: Diaryl substituted pyridinones as p38 MAP kinase modulators. View Source
